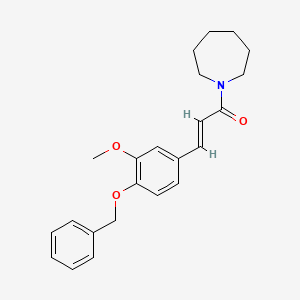
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one, also known as AZP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AZP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one is not fully understood, but several studies have suggested that it exerts its therapeutic effects through multiple pathways. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and enzymes. Furthermore, (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been reported to modulate the activity of various enzymes and transcription factors involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, which are implicated in the pathogenesis of various diseases. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one also inhibits the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of inflammatory diseases. Additionally, (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in lab experiments is its potent therapeutic properties, which make it an attractive candidate for drug development. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one. One of the potential areas of research is the development of novel (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one derivatives with improved pharmacokinetic properties and potency. Another area of research is the investigation of the mechanism of action of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in various diseases to identify potential therapeutic targets. Additionally, the use of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, further studies are needed to evaluate the safety and efficacy of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in preclinical and clinical trials before its potential use as a therapeutic agent.
Conclusion:
In conclusion, (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one is a promising chemical compound with potent therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one can be achieved through a multistep process, and its mechanism of action is not fully understood. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Although there are some limitations to using (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one in lab experiments, its potential therapeutic benefits make it an attractive candidate for drug development. Finally, further research is needed to explore the potential of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one as a therapeutic agent and identify its future directions.
Métodos De Síntesis
The synthesis of (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one can be achieved through a multistep process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-benzyloxybenzaldehyde in the presence of a base, followed by the addition of azepane and acetic anhydride. The resulting compound is then subjected to a Wittig reaction to obtain (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, (E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-26-22-17-19(12-14-23(25)24-15-7-2-3-8-16-24)11-13-21(22)27-18-20-9-5-4-6-10-20/h4-6,9-14,17H,2-3,7-8,15-16,18H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCXXAEXRRSIW-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N2CCCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

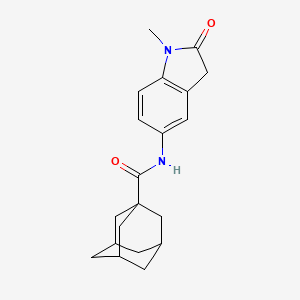
![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)
![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)
![1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B2441774.png)
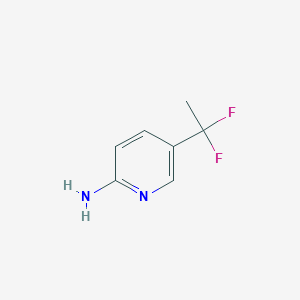
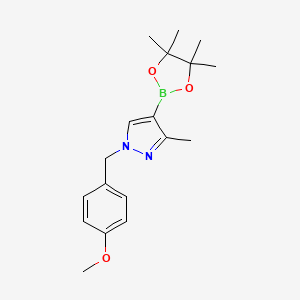
![3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2441778.png)
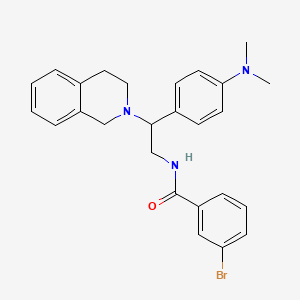
![1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2441781.png)
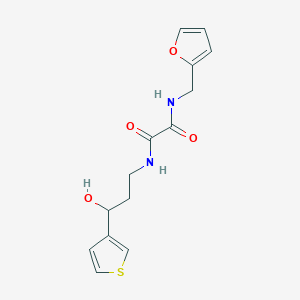

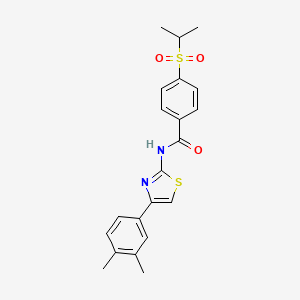
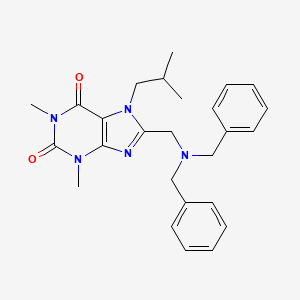
![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)